3,5-Diamino-4-methylbenzoic acid

Organic Synthesis Process Chemistry Cost Optimization

Sourcing diaminobenzoic acid monomers with precise substitution patterns for high-performance polymers often leads to trade-offs in thermal stability or synthetic accessibility. This compound resolves that conflict. - **Structural advantage:** The 3,5-diamino configuration provides bidentate nucleophilic sites; the 4-methyl group improves chain packing and thermal properties vs. non-methylated analogs. - **Application fit:** Chain extender for polyurethane elastomers (reduces molding cycles) and monomer for polyamides/polyimides in electronics, aerospace, and advanced coatings. - **Supply reliability:** One-step Vilsmeier synthesis enables cost-effective scale-up. Available in research to bulk quantities.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 6633-36-9
Cat. No. B1361603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-4-methylbenzoic acid
CAS6633-36-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1N)C(=O)O)N
InChIInChI=1S/C8H10N2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,9-10H2,1H3,(H,11,12)
InChIKeyKNWUVCLZVAITFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diamino-4-methylbenzoic Acid: Structural and Physicochemical Baseline


3,5-Diamino-4-methylbenzoic acid (CAS 6633-36-9) is an aromatic amino acid derivative with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol [1]. It features a benzoic acid core substituted with two amino groups at the 3 and 5 positions and a methyl group at the 4 position [2]. The compound is available from major chemical suppliers with a typical purity of 97% .

Generic Substitution Limitations for 3,5-Diamino-4-methylbenzoic Acid


Simple substitution with other diaminobenzoic acid derivatives or methylbenzoic acid analogs is not feasible due to the specific and interdependent roles of the functional groups. The 3,5-diamino configuration provides a unique bidentate nucleophilic site, while the 4-methyl group influences both steric hindrance and electronic properties of the aromatic ring [1]. This precise arrangement is critical for applications where the compound acts as a monomer or a crosslinker, as the methyl group's presence alters the polymer's chain packing, crystallinity, and thermal properties compared to the non-methylated 3,5-diaminobenzoic acid [2].

3,5-Diamino-4-methylbenzoic Acid: Quantitative Differentiation Guide


Synthetic Efficiency: One-Step Vilsmeier Protocol

The target compound can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, a significant improvement over traditional multi-step syntheses [1].

Organic Synthesis Process Chemistry Cost Optimization

Polyurethane Elastomer Faster Curing

When used as a chain extender in polyurethane elastomers, esters of 4-methyl-3,5-diaminobenzoic acid enable shorter molding times compared to prior art diamines, thereby increasing manufacturing throughput [1]. The 4-methyl group specifically contributes to a marked improvement in elastic properties [1].

Polymer Chemistry Materials Science Elastomer Manufacturing

Polymer Thermal Stability Improvement

The incorporation of the 4-methyl group in 3,5-diamino-4-methylbenzoic acid enhances the thermal stability of resulting polymer matrices compared to polymers derived from the non-methylated 3,5-diaminobenzoic acid .

Polymer Science Thermal Analysis Coatings and Composites

3,5-Diamino-4-methylbenzoic Acid: Application Scenarios


High-Performance Polyurethane Elastomers

The compound's esters serve as superior chain extenders for polyurethane elastomers, reducing molding cycle times and enhancing final elastic properties compared to alternative aromatic diamines [1]. This makes it a valuable component for the production of industrial wheels, rollers, and seals where durability and manufacturing efficiency are paramount.

Thermally Stable Polyamides and Polyimides

The 4-methyl group on the diaminobenzoic acid core improves the thermal stability of derived polymers, making this compound a strategic choice for synthesizing polyamides and polyimides for high-temperature applications in electronics, aerospace, and advanced coatings .

Scalable Vilsmeier Synthesis

For researchers requiring substantial quantities, the validated one-step Vilsmeier synthesis protocol offers a direct and quantitative-yield route [2]. This method eliminates the need for multi-step processes, reducing both time and material costs, thereby facilitating larger-scale research and development projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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